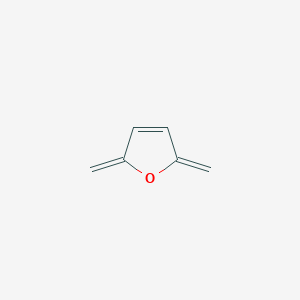

2,5-Dimethylene-furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13314-90-4 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

2,5-dimethylidenefuran |

InChI |

InChI=1S/C6H6O/c1-5-3-4-6(2)7-5/h3-4H,1-2H2 |

InChI Key |

ZTFYRZFWGRCCCK-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC(=C)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylene-2,5-dihydrofuran is a highly reactive, non-aromatic isomer of 2,5-dimethylfuran. Its strained exocyclic double bonds and tendency to readily polymerize make its synthesis and isolation a significant challenge. This technical guide provides a comprehensive overview of the known synthetic routes to this elusive molecule, detailed experimental protocols, and methods for its characterization, including in-situ techniques and computational predictions. The inherent reactivity of 2,5-dimethylene-2,5-dihydrofuran makes it an interesting, albeit challenging, building block for chemical synthesis, and an understanding of its transient existence is crucial for harnessing its synthetic potential.

Introduction

2,5-Dimethylene-2,5-dihydrofuran is a cyclic diene with the IUPAC name 2,5-bis(methylidene)-2,5-dihydrofuran. Its structure, featuring two exocyclic double bonds on a dihydrofuran ring, imparts significant ring strain and high reactivity. Unlike its stable aromatic isomer, 2,5-dimethylfuran, the title compound readily undergoes polymerization at temperatures above -25 °C, precluding its isolation under standard laboratory conditions[1]. This guide details the primary methods for its generation and provides protocols for its synthesis and characterization, which are essential for researchers looking to utilize this reactive intermediate in further chemical transformations.

Synthetic Methodologies

Two principal strategies have been explored for the synthesis of 2,5-dimethylene-2,5-dihydrofuran: high-temperature vapor-phase pyrolysis and a multi-step approach involving a double elimination reaction from a suitable precursor.

Vapor-Phase Pyrolysis

Vapor-phase pyrolysis of (5-methyl-2-furyl)methyl benzoate is a direct method for the generation of 2,5-dimethylene-2,5-dihydrofuran. This process involves the high-temperature fragmentation of the precursor in the gas phase, followed by rapid quenching of the products at low temperatures to prevent polymerization.

Objective: To generate 2,5-dimethylene-2,5-dihydrofuran via flash vacuum pyrolysis.

Materials:

-

(5-Methyl-2-furyl)methyl benzoate (precursor)

-

Liquid nitrogen

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Pyrolysis apparatus consisting of a quartz tube, a furnace capable of reaching at least 700 °C, a vacuum system, and a cold trap (e.g., a cold finger or a collection flask cooled with liquid nitrogen).

Procedure:

-

Assemble the pyrolysis apparatus, ensuring all connections are vacuum-tight.

-

Place a sample of (5-methyl-2-furyl)methyl benzoate into the sample holder at the entrance of the quartz tube.

-

Evacuate the system to a low pressure (typically < 1 mbar).

-

Heat the furnace to the pyrolysis temperature (above 650 °C)[1].

-

Cool the cold trap with liquid nitrogen to a temperature of -196 °C.

-

Slowly sublime the precursor into the hot quartz tube by gently heating the sample holder. The precursor will fragment upon passing through the hot zone.

-

The volatile products, including 2,5-dimethylene-2,5-dihydrofuran, will be condensed and trapped on the cold surface.

-

After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure with an inert gas while maintaining the low temperature of the trap.

Isolation and Handling: Due to its high reactivity, 2,5-dimethylene-2,5-dihydrofuran will spontaneously polymerize upon warming to temperatures above -25 °C[1]. Therefore, any subsequent reactions or characterization must be performed in-situ at low temperatures or by using trapping agents. For isolation of the polymer, the cold trap can be allowed to warm to room temperature, which will induce polymerization.

Caption: Workflow for the synthesis of 2,5-dimethylene-2,5-dihydrofuran via pyrolysis.

Double Elimination Route

An alternative, albeit less direct, approach involves the synthesis of a suitable 2,5-disubstituted-2,5-dihydrofuran precursor followed by a double elimination reaction. A plausible precursor is 2,5-bis(chloromethyl)-2,5-dihydrofuran, which can be synthesized from 2,5-bis(hydroxymethyl)furan (BHMF).

BHMF can be readily prepared by the reduction of 5-hydroxymethylfurfural (HMF).

Objective: To synthesize 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF).

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve HMF in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield BHMF as a solid.

The diol (BHMF) can be converted to the corresponding dichloride. A similar procedure for the chlorination of furan-2,5-dimethanol has been reported[2].

Objective: To synthesize 2,5-bis(chloromethyl)furan.

Materials:

-

2,5-Bis(hydroxymethyl)furan (BHMF)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dry chloroform

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, dissolve BHMF and pyridine in dry chloroform.

-

Cool the stirred solution to -40 °C.

-

Add a solution of thionyl chloride in dry chloroform dropwise, maintaining the temperature below -30 °C.

-

After the addition, stir the mixture at -40 °C for 30 minutes, then warm to 0 °C for 30 minutes.

-

Quench the reaction with ice-cold water.

-

Separate the organic layer, wash with 5% sodium hydroxide solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,5-bis(chloromethyl)furan.

The final step is a double dehydrochlorination. This reaction needs to be carried out at low temperatures with a strong, non-nucleophilic base to favor elimination over substitution and to prevent polymerization of the product.

Objective: To generate 2,5-dimethylene-2,5-dihydrofuran via double elimination.

Materials:

-

2,5-Bis(chloromethyl)furan

-

Potassium tert-butoxide (t-BuOK)

-

Dry tetrahydrofuran (THF), pre-cooled to -78 °C

-

Trapping agent (e.g., maleic anhydride or a reactive dienophile)

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2,5-bis(chloromethyl)furan in dry, pre-cooled THF at -78 °C.

-

Add a solution of the trapping agent to the reaction mixture.

-

Slowly add a solution of potassium tert-butoxide in dry THF to the stirred mixture at -78 °C.

-

Monitor the reaction by TLC for the consumption of the starting material and formation of the trapped adduct.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup.

-

Purify the Diels-Alder adduct by column chromatography to confirm the transient formation of 2,5-dimethylene-2,5-dihydrofuran.

Caption: Proposed workflow for the synthesis of 2,5-dimethylene-2,5-dihydrofuran via a double elimination route.

Isolation and Stability

As previously stated, 2,5-dimethylene-2,5-dihydrofuran is thermally unstable and polymerizes at temperatures above -25 °C[1]. Therefore, its isolation as a pure, stable compound at room temperature is not feasible. For characterization or use in subsequent reactions, it must be handled at or below cryogenic temperatures, or generated in the presence of a trapping agent.

Characterization

Due to its instability, experimental characterization data for 2,5-dimethylene-2,5-dihydrofuran is scarce. The following sections provide predicted spectroscopic data based on computational methods and discuss potential in-situ characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Computational methods can provide valuable estimates of NMR chemical shifts[2][3][4][5][6][7][8]. The predicted ¹H and ¹³C NMR spectra for 2,5-dimethylene-2,5-dihydrofuran are presented below. These predictions are based on density functional theory (DFT) calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethylene-2,5-dihydrofuran

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (olefinic, exocyclic) | 4.5 - 5.0 | s |

| ¹H (ring) | 6.0 - 6.5 | s |

| ¹³C (exocyclic CH₂) | 90 - 100 | t |

| ¹³C (ring C=C) | 125 - 135 | d |

| ¹³C (ring C-O) | 145 - 155 | s |

In-situ NMR: Low-temperature NMR spectroscopy could potentially be used to observe the signals of 2,5-dimethylene-2,5-dihydrofuran if it is generated and maintained at a sufficiently low temperature (e.g., in a cryoprobe)[9].

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of 2,5-dimethylene-2,5-dihydrofuran would be characterized by the following key vibrational modes.

Table 2: Predicted Key IR Absorption Frequencies for 2,5-Dimethylene-2,5-dihydrofuran

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | =C-H stretch (exocyclic) |

| ~3050 | =C-H stretch (ring) |

| ~1650 | C=C stretch (exocyclic) |

| ~1600 | C=C stretch (ring) |

| ~1100 | C-O-C stretch |

Matrix Isolation IR: This technique, where the molecule is trapped in an inert gas matrix at very low temperatures, could be employed to obtain an experimental IR spectrum of the isolated molecule[10][11].

Mass Spectrometry (MS)

Due to its instability, obtaining a conventional mass spectrum is challenging. Gas chromatography-mass spectrometry (GC-MS) would likely lead to decomposition or polymerization in the injection port or on the column. Direct infusion at low temperatures or analysis of the pyrolysis products in real-time using a mass spectrometer coupled to the pyrolysis reactor could potentially allow for the detection of the molecular ion.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 94.0419 (for C₆H₆O)

-

Fragmentation: Likely fragmentation pathways would involve the loss of CO, C₂H₂, and other small neutral molecules, similar to other furan derivatives[3][4][5][12][13][14][15].

Reactivity and Potential Applications

The high reactivity of 2,5-dimethylene-2,5-dihydrofuran is dominated by its propensity to undergo polymerization and its ability to act as a reactive diene in Diels-Alder reactions.

Polymerization

The spontaneous polymerization of 2,5-dimethylene-2,5-dihydrofuran at temperatures above -25 °C yields poly(2,5-furyleneethylene)[1]. This polymerization is believed to proceed via a free-radical or a Diels-Alder type mechanism. The resulting polymer is reported to be cross-linked and insoluble[1].

Caption: Schematic of the polymerization of 2,5-dimethylene-2,5-dihydrofuran.

Diels-Alder Reactions

As a conjugated diene, 2,5-dimethylene-2,5-dihydrofuran is expected to readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. This reactivity provides a powerful tool for the synthesis of complex molecules containing a fused furan ring system. The use of a trapping agent, as described in the elimination synthesis protocol, is a practical application of this reactivity to confirm the formation of the transient diene[16][17][18][19].

Conclusion

2,5-Dimethylene-2,5-dihydrofuran is a fascinating and highly reactive molecule. While its instability poses significant challenges to its isolation and characterization, the synthetic methods outlined in this guide provide pathways for its generation. The pyrolysis of (5-methyl-2-furyl)methyl benzoate stands as the most direct route, while a double elimination strategy offers a plausible alternative. The future of research on this compound will likely rely on in-situ characterization techniques and its immediate use in subsequent reactions, such as Diels-Alder cycloadditions, to unlock its potential as a reactive building block in organic synthesis. Further investigation into its controlled polymerization could also lead to novel materials with unique properties.

References

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. scielo.br [scielo.br]

- 5. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dihydrofuran(1708-29-8) 1H NMR [m.chemicalbook.com]

- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Furan, 2,3-dihydro-2,5-dimethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Furan, 2,5-dimethyl- [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Diels-Alder Conversion of Acrylic Acid and 2,5-Dimethylfuran to para-Xylene Over Heterogeneous Bi-BTC Metal-Organic Framework Catalysts Under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Overview

A comprehensive search for detailed spectroscopic data and experimental protocols specifically for 2,5-dimethylene-2,5-dihydrofuran did not yield sufficient peer-reviewed or publicly available information to construct an in-depth technical guide as requested. The available scientific literature extensively covers related but structurally distinct compounds such as 2,5-dimethylfuran, 2,5-dihydrofuran, and their derivatives. However, specific experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) and detailed synthetic and characterization methodologies for the target molecule, 2,5-dimethylene-2,5-dihydrofuran (an exo-methylene furan derivative), remain elusive in the provided search results.

This document aims to provide a foundational guide for researchers and drug development professionals on the anticipated spectroscopic properties and the general experimental workflows that would be employed for the characterization of 2,5-dimethylene-2,5-dihydrofuran, based on the known characteristics of its structural analogs.

Hypothetical Spectroscopic Data & Experimental Protocols

While specific data is unavailable, one can predict the expected spectral features and outline the necessary experimental procedures for the full characterization of 2,5-dimethylene-2,5-dihydrofuran.

Synthesis

The synthesis of 2,5-dimethylene-2,5-dihydrofuran is not well-documented in the provided search results. However, analogous syntheses for substituted dihydrofurans often involve methods such as ring-closing metathesis or the cyclization of appropriate precursors. A potential synthetic route could involve the dehydration of 2,5-bis(hydroxymethyl)furan, though this is speculative.

General Experimental Protocol for Synthesis (Hypothetical):

-

A suitable starting material, such as a diol or a dihalide precursor, would be dissolved in an appropriate organic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The necessary reagents for the specific reaction (e.g., a catalyst for cyclization, a base for elimination) would be added, often in a controlled manner (e.g., dropwise addition at a specific temperature).

-

The reaction mixture would be stirred at a controlled temperature for a predetermined period, with reaction progress monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction would be quenched, and the crude product would be isolated through an aqueous workup and extraction with an organic solvent.

-

Purification of the crude product would be achieved using techniques such as column chromatography, distillation, or recrystallization to yield the pure 2,5-dimethylene-2,5-dihydrofuran.

Spectroscopic Characterization Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound like 2,5-dimethylene-2,5-dihydrofuran is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,5-dimethylene-2,5-dihydrofuran, both ¹H and ¹³C NMR would be essential.

Experimental Protocol for NMR Spectroscopy:

-

A small sample (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired.

-

The data is processed (Fourier transformation, phasing, baseline correction) and analyzed to determine the chemical structure.

Anticipated NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Olefinic Protons (furan ring) | ~6.0 - 6.5 | Singlet | 2H | H-3, H-4 |

| Exo-methylene Protons | ~4.5 - 5.0 | Two Doublets | 2H + 2H | =CH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Quaternary Carbons (furan ring) | ~140 - 150 | C-2, C-5 |

| Olefinic Carbons (furan ring) | ~110 - 120 | C-3, C-4 |

| Exo-methylene Carbons | ~90 - 100 | =CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

-

A small amount of the sample is prepared for analysis (e.g., as a thin film on a salt plate for a liquid, or mixed with KBr to form a pellet for a solid).

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Anticipated IR Data

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Olefinic |

| ~1650 | C=C stretch | Alkene |

| ~1600 | C=C stretch | Furan ring |

| ~1100 | C-O-C stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

-

A dilute solution of the sample is prepared.

-

The sample is introduced into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The mass-to-charge ratio of the molecular ion and fragment ions are detected.

Anticipated Mass Spectrometry Data

| m/z | Assignment |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-CO]⁺ | Loss of carbon monoxide |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy:

-

A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) is prepared.

-

The solution is placed in a cuvette.

-

The absorbance spectrum is recorded over the ultraviolet and visible range (typically 200-800 nm).

Anticipated UV-Vis Data

| λmax (nm) | Transition |

| ~220 - 250 | π → π* |

Reactivity of 2,5-Dimethylene-2,5-dihydrofuran as a Conjugated Diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dimethylene-2,5-dihydrofuran is a highly reactive, non-aromatic, exocyclic conjugated diene. Its unique structural features, particularly the fixed s-cis conformation of the diene system, make it a potent participant in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This technical guide provides an in-depth analysis of the reactivity of 2,5-dimethylene-2,5-dihydrofuran, drawing upon the established principles of cycloaddition chemistry and the observed behavior of analogous furan-based dienes. Due to its transient nature, this diene is typically generated in situ and trapped with a suitable dienophile. This document outlines the theoretical basis for its reactivity, predicted reaction outcomes, and general experimental considerations.

Introduction to 2,5-Dimethylene-2,5-dihydrofuran

2,5-Dimethylene-2,5-dihydrofuran, also known as 2,5-bis(methylene)-2,5-dihydrofuran, is a five-membered heterocyclic compound containing two exocyclic double bonds conjugated with the endocyclic double bonds of the dihydrofuran ring. This arrangement creates a fixed s-cis diene system, which is sterically ideal for concerted [4+2] cycloaddition reactions. Unlike its aromatic counterpart, 2,5-dimethylfuran, the disruption of aromaticity is not a kinetic barrier, leading to significantly enhanced reactivity in Diels-Alder reactions.

The high reactivity and inherent instability of 2,5-dimethylene-2,5-dihydrofuran mean that it is not typically isolated. Instead, it is generated as a transient intermediate in the presence of a trapping agent (a dienophile) to yield the corresponding cycloadduct.

Generation of 2,5-Dimethylene-2,5-dihydrofuran

The in situ generation of 2,5-dimethylene-2,5-dihydrofuran can be conceptually approached through elimination reactions from suitably substituted 2,5-dimethyl-2,5-dihydrofurans. Potential precursors could include:

-

Bis(halomethyl) derivatives: 2,5-Bis(halomethyl)-2,5-dihydrofurans could undergo dehydrohalogenation upon treatment with a strong base.

-

Quaternary ammonium salts: Hofmann elimination of 2,5-bis[(trimethylammonio)methyl]-2,5-dihydrofuran salts.

-

Pyrolysis of esters or xanthates: Chugaev or ester pyrolysis from 2,5-bis(hydroxymethyl)-2,5-dihydrofuran derivatives.

A general workflow for the generation and trapping of this reactive diene is depicted below.

Caption: General workflow for the in-situ generation and Diels-Alder trapping of 2,5-dimethylene-2,5-dihydrofuran.

Reactivity in Diels-Alder Cycloadditions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of 2,5-dimethylene-2,5-dihydrofuran as a diene is governed by several factors:

-

Frontier Molecular Orbital (FMO) Theory: The reaction rate is primarily controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.

-

Stereoselectivity: Diels-Alder reactions are stereospecific. The stereochemistry of the dienophile is retained in the product. When cyclic dienes are used, two stereoisomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product. For furan-based dienes, the formation of the exo adduct is often observed, particularly under thermodynamic control.[1]

A schematic of the Diels-Alder reaction of 2,5-dimethylene-2,5-dihydrofuran is shown below.

Caption: Generalized Diels-Alder reaction of 2,5-dimethylene-2,5-dihydrofuran with a dienophile.

Quantitative Data from Analogous Furan Systems

Direct quantitative data for the Diels-Alder reactions of 2,5-dimethylene-2,5-dihydrofuran is scarce in the literature. However, the reactivity of the closely related and well-studied 2,5-dimethylfuran and 2,5-bis(hydroxymethyl)furan provides valuable insights. The following tables summarize representative data for these analogous systems.

Table 1: Diels-Alder Reactions of 2,5-Dimethylfuran with Various Dienophiles

| Dienophile | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Stereoselectivity (endo:exo) |

| N-(p-tolyl)maleimide[1] | Toluene | 80 | - | exo-adduct | 50 | Not reported (exo observed) |

| N-(p-tolyl)maleimide[1] | Diethyl ether | Room Temp. | - | endo-adduct | - | Not reported (endo observed) |

| Vinylene carbonate | Neat | 110 | 24 h | exo-adduct | 95 | >99:1 |

Table 2: Diels-Alder Reactions of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives [2]

| Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (endo:exo) |

| N-(4-hydroxyphenyl)maleimide | Methanol | 80 | 24 | 3 | 86:14 |

| N-phenylmaleimide | Methanol | 24 | 24 | 92 | 90:10 |

| N-(4-nitrophenyl)maleimide | Ethyl Acetate | 24 | 24 | 93 | 91:9 |

Experimental Protocols for Analogous Systems

The following protocols for the Diels-Alder reactions of 2,5-dimethylfuran and 2,5-bis(hydroxymethyl)furan serve as a model for potential experimental setups for trapping 2,5-dimethylene-2,5-dihydrofuran.

Protocol 1: Reaction of 2,5-Dimethylfuran with N-(p-tolyl)maleimide [1]

-

Reactant Preparation: A solution of N-(p-tolyl)maleimide is prepared in toluene.

-

Reaction Setup: 2,5-Dimethylfuran is added to the solution of the dienophile.

-

Reaction Conditions: The reaction mixture is heated to 80 °C.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the exo-Diels-Alder adduct.

Protocol 2: General Synthesis of 4,7-Bis(hydroxymethyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione [2]

-

Reactant Preparation: N-phenylmaleimide (0.78 mmol) and 2,5-bis(hydroxymethyl)furan (BHMF) (0.78 mmol) are dissolved in methanol (1.686 cm³).

-

Reaction Setup: The reactants are combined in a round-bottom flask with a magnetic stirring bar under constant stirring.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 24 °C) for 24 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the product is purified, for example, by recrystallization.

Applications in Drug Development and Organic Synthesis

The oxabicyclic framework generated from the Diels-Alder reaction of furan-based dienes is a prevalent motif in many natural products and pharmaceutically active compounds. The ability to rapidly construct this complex, three-dimensional architecture in a single step makes this reaction highly valuable in synthetic chemistry. The resulting cycloadducts can be further functionalized, providing access to a diverse range of molecular scaffolds for drug discovery and development.

Conclusion

2,5-Dimethylene-2,5-dihydrofuran represents a highly reactive yet synthetically valuable diene for [4+2] cycloaddition reactions. Its fixed s-cis conformation predisposes it to rapid reaction with a variety of dienophiles. While its transient nature necessitates in situ generation and trapping, the resulting oxabicyclic products are of significant interest in organic synthesis and medicinal chemistry. Further research into efficient methods for its generation will undoubtedly expand its utility as a powerful tool for the construction of complex molecules. The data and protocols from analogous, more stable furan dienes provide a solid foundation for the exploration of the chemistry of this reactive intermediate.

References

Exploring Novel Furan Derivatives with Exocyclic Double Bonds: A Technical Guide for Drug Development Professionals

Introduction: The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. A particularly interesting class of these compounds are furan derivatives bearing exocyclic double bonds. This structural feature often imparts enhanced reactivity and specific interactions with biological targets, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of Furan Derivatives with Exocyclic Double Bonds

The synthesis of furan derivatives with exocyclic double bonds can be achieved through various synthetic strategies. A common approach involves the condensation of a furan-containing precursor with an active methylene compound or an aldehyde.

One notable example is the synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one. This compound is prepared from 3,4-dimethoxyhippuric acid and furan in the presence of acetic anhydride and anhydrous pyridine.[1] The exocyclic double bond is formed through the reaction of the oxazolone ring with the aldehyde group of the furan precursor.

Another versatile method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. Modification of the starting materials allows for the introduction of substituents that can be further functionalized to create an exocyclic double bond. Similarly, the Fiest-Benary synthesis, reacting α-halo ketones with β-keto esters, offers another route to substituted furans that can serve as precursors.

Biological Activity and Quantitative Data

Furan derivatives with exocyclic double bonds have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases. The quantitative biological data for selected compounds are summarized in the tables below.

Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |

| Benzo[b]furan derivative 26 | MDA MB-231 (Breast) | Not specified | [2] |

| Benzo[b]furan derivative 36 | MDA MB-231 (Breast) | Not specified | [2] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [1] |

| Pyrazoline derivative 7c | SR (Leukemia) | 0.09 | [3] |

| Pyrazoline derivative 7e | SR (Leukemia) | 0.05 | [3] |

| Pyridine derivative 11a | SR (Leukemia) | 0.06 | [3] |

Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [4] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [4] |

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms by which these furan derivatives exert their biological effects. In cancer, a prominent mechanism is the induction of apoptosis through the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Certain benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and metabolism and is often aberrantly activated in cancer. Inhibition of this pathway by the furan derivatives leads to cell cycle arrest at the G2/M phase and ultimately, programmed cell death.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Intrinsic Apoptosis Pathway

Other furan-based compounds have been found to induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of caspases, culminating in apoptosis.

Caption: Induction of intrinsic apoptosis by furan derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of furan derivatives with exocyclic double bonds.

General Synthetic Workflow

The synthesis of these compounds typically follows a multi-step process that can be generalized as shown in the workflow below.

Caption: General workflow for the synthesis of furan derivatives.

Synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one

Materials:

-

3,4-dimethoxyhippuric acid

-

Furan

-

Acetic anhydride

-

Anhydrous pyridine

Procedure:

-

A mixture of 3,4-dimethoxyhippuric acid and furan is prepared.

-

Acetic anhydride containing anhydrous pyridine is added to the mixture.

-

The reaction is stirred at a specified temperature for a set period.

-

The reaction mixture is then cooled and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Furan derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furan derivative (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p53, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin).

Conclusion

Furan derivatives with exocyclic double bonds represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their diverse synthetic accessibility and potent biological activities, coupled with an increasing understanding of their mechanisms of action, make them a focal point for further research and development. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and harness the therapeutic potential of these novel chemical entities.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Theoretical Prediction of 2,5-Dimethylfuran Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran (DMF), a biomass-derived platform chemical, has garnered significant attention as a renewable building block for the synthesis of fine chemicals and polymer precursors.[1][2] Its furan core imparts a unique combination of aromaticity and diene character, making it a versatile participant in a range of chemical transformations. Understanding and predicting the reactivity of DMF is crucial for designing efficient synthetic routes and developing novel applications. This technical guide provides an in-depth analysis of the theoretical prediction of 2,5-dimethylfuran's reactivity, with a primary focus on its behavior in cycloaddition reactions, a cornerstone of its synthetic utility.

The reactivity of furan and its derivatives, including DMF, has been extensively explored through computational chemistry.[1] These theoretical studies provide valuable insights into reaction mechanisms, kinetics, and selectivity, complementing experimental findings and guiding further research. The Diels-Alder reaction, in particular, has been a major area of investigation, showcasing DMF's ability to act as a diene to form complex cyclic architectures.[1][3][4][5][6]

Diels-Alder Reactivity of 2,5-Dimethylfuran

The [4+2] Diels-Alder cycloaddition is a key reaction of 2,5-dimethylfuran, enabling the construction of oxabicyclic systems that are precursors to a variety of valuable compounds, including p-xylene.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions.

In its reaction with ethylene derivatives, 2,5-dimethylfuran typically acts as the nucleophile, while the ethylene derivative, activated by electron-withdrawing groups, behaves as the electrophile.[3] The polarity of the reaction, influenced by the electrophilicity of the dienophile, plays a significant role in determining the reaction's activation energy.[3] An increase in the polarity of the reaction has been shown to linearly decrease the activation Gibbs free energy.[3]

Reaction Mechanism and Selectivity

The mechanism of the Diels-Alder reaction between 2,5-dimethylfuran and activated ethylene derivatives is generally a one-step process.[3] However, the synchronicity of the bond formation can vary. The presence of strong electron-withdrawing groups on the dienophile can lead to a more asynchronous transition state.[3]

Stereoselectivity, specifically the preference for the endo or exo adduct, is a critical aspect of the Diels-Alder reaction. Theoretical calculations have shown that for the reaction of 2,5-dimethylfuran with ethylene derivatives, the endo pathway is often kinetically favored, while the exo product is thermodynamically more stable.[3] The endo/exo selectivity is primarily driven by differences in interaction energies between the diene and dienophile in the transition state.[3]

Other Areas of Reactivity

Beyond cycloadditions, the reactivity of 2,5-dimethylfuran has been theoretically and experimentally investigated in other contexts:

-

Oxidation: The reaction of 2,5-dimethylfuran with ozone has been studied to understand its atmospheric chemistry. This nighttime oxidation pathway is significant for biomass burning plumes and can contribute to the formation of secondary organic aerosols and acidic species.[7]

-

Hydrogen Abstraction and Addition: The reaction of 2,5-dimethylfuran with hydrogen atoms has been modeled to understand its high-temperature chemistry, relevant to its use as a biofuel. These studies have explored the competition between hydrogen abstraction from the methyl groups and hydrogen addition to the furan ring, leading to various decomposition pathways.[8]

-

Acid-Catalyzed Ring Opening: In the presence of acid and water, 2,5-dimethylfuran can undergo a ring-opening reaction to form 2,5-hexanedione. This reaction is a key step in converting biomass-derived furans into other valuable chemicals.[9]

Quantitative Data from Theoretical Studies

The following table summarizes representative quantitative data from theoretical studies on the reactivity of 2,5-dimethylfuran. It is important to note that the values are highly dependent on the specific reaction, level of theory, and basis set used in the calculations.

| Reaction | Dienophile | Level of Theory | Calculated Parameter | Value | Reference |

| Diels-Alder | Ethylene Derivatives | DFT (M06-2X/6-311+G(d,p)) | Activation Gibbs Free Energy | Decreases with increasing polarity | [3] |

| Diels-Alder | Ethylene Derivatives | DFT (M06-2X/6-311+G(d,p)) | Endo/Exo Selectivity | Endo kinetically favored, Exo thermodynamically favored | [3] |

| Thermochemistry | - | Feller-Petersen-Dixon | Enthalpy of Formation (298.15 K) | -124.6 ± 6 kJ/mol | [10] |

| Ozonolysis | Ozone | - | Rate Coefficient (299 ± 2 K) | (3.3 ± 1.0) × 10⁻¹⁶ cm³/molecule/s | |

| H-atom reaction | H-atom | CBS-QB3 | Major products | Methylfuran + CH₃, 1,3-butadiene + CH₃CO | [8] |

Experimental and Computational Protocols

The theoretical prediction of 2,5-dimethylfuran reactivity relies on a variety of computational chemistry methods. A typical workflow for such studies is outlined below.

Computational Methodology

-

Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected level of theory and basis set. A commonly used method for studying the Diels-Alder reactions of furans is Density Functional Theory (DFT) with a functional such as M06-2X, which is known to perform well for organometallic and inorganometallic chemistry and noncovalent interactions. A Pople-style basis set, for instance, 6-311+G(d,p), is often employed.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is often performed.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set. For high-accuracy thermochemical data, methods like the Feller-Petersen-Dixon approach may be used.[10]

-

Solvation Effects: If the reaction is performed in a solvent, the effect of the solvent can be included using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[4]

Visualizations

Diels-Alder Reaction Pathway of 2,5-Dimethylfuran

Caption: Generalized reaction coordinate for the Diels-Alder cycloaddition of 2,5-dimethylfuran.

Computational Workflow for Reactivity Prediction

Caption: A typical workflow for the computational prediction of chemical reactivity.

Factors Influencing 2,5-Dimethylfuran Reactivity

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. mdpi.com [mdpi.com]

- 3. Unveiling the Reaction Mechanism of Diels-Alder Cycloadditions between 2,5-Dimethylfuran and Ethylene Derivatives Using Topological Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Nuances of Aromaticity in Substituted Furans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and electronic properties intrinsically linked to the aromaticity of its five-membered ring. Understanding how substituents modulate this aromatic character is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the principles governing the aromaticity of substituted furans, supported by quantitative data, detailed experimental and computational protocols, and a logical visualization of the structure-aromaticity relationship.

The Aromaticity of Unsubstituted Furan: A Delicate Balance

Furan is an aromatic heterocycle that adheres to Hückel's rule, possessing a cyclic, planar system of 6 π-electrons.[1][2] Four of these electrons originate from the two carbon-carbon double bonds, while the oxygen heteroatom contributes the remaining two from one of its lone pairs residing in a p-orbital.[3][4][5] This electron delocalization results in a resonance energy of approximately 16 kcal/mol (67 kJ/mol), bestowing aromatic character upon the ring.[1]

However, the aromaticity of furan is considered modest when compared to its heterocyclic counterparts, pyrrole and thiophene, and significantly less than that of benzene.[1][2] This diminished aromaticity is primarily attributed to the high electronegativity of the oxygen atom, which tends to hold its lone pair of electrons more tightly, thereby reducing the efficiency of their delocalization within the π-system.[2] This inherent characteristic makes the aromaticity of the furan ring highly susceptible to the electronic effects of substituents.

Quantifying Aromaticity: Key Methodologies

The aromaticity of a molecule is not a directly observable physical quantity but is rather inferred from various experimental and computational measurements. The most widely accepted indices for quantifying the aromaticity of substituted furans include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Bird Index.

Experimental and Computational Protocols

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the deviation of bond lengths within the ring from an optimal, "aromatic" bond length. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively.

Computational Protocol for HOMA Calculation:

-

Geometry Optimization: The molecular geometry of the substituted furan is optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a basis set such as B3LYP/6-311+G(d,p), as implemented in software packages like Gaussian.[6][7]

-

Bond Length Extraction: The equilibrium bond lengths (Ri) of all bonds within the furan ring are extracted from the optimized geometry.

-

HOMA Calculation: The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

where:

-

n is the number of bonds in the ring.

-

α is a normalization constant chosen to give HOMA = 0 for a hypothetical Kekulé structure and HOMA = 1 for a reference aromatic molecule (e.g., benzene). For C-C and C-O bonds, specific optimized parameters are required.[3][4]

-

R_opt is the optimal bond length for a given bond type (e.g., C-C, C-O) in a fully aromatic system.

-

R_i is the actual bond length of the i-th bond in the furan ring.

-

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity that is determined computationally. It measures the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or 1 Å above the ring center (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. More negative values generally correspond to a higher degree of aromaticity.

Computational Protocol for NICS Calculation:

-

Geometry Optimization: The molecular geometry is optimized as described for the HOMA calculation.

-

Ghost Atom Placement: A "ghost" atom (Bq) with no basis functions, electrons, or nuclear charge is placed at the geometric center of the furan ring for NICS(0) calculation, or 1 Å perpendicularly above the center for NICS(1).

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized geometry including the ghost atom, using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory as the optimization.

-

NICS Value Extraction: The isotropic magnetic shielding tensor of the ghost atom is obtained from the output of the NMR calculation. The NICS value is the negative of this isotropic shielding value.

Bird's Aromaticity Index (I)

The Bird Index is another geometry-based index that is particularly useful for five-membered heterocycles. It is calculated based on the variation of bond orders (or lengths) within the ring.

Computational Protocol for Bird Index Calculation:

-

Geometry Optimization: The molecular geometry is optimized as described previously.

-

Bond Length Extraction: The bond lengths of the furan ring are extracted from the optimized geometry.

-

Bird Index Calculation: The Bird Index (I) for a five-membered ring is calculated using the formula:

I = 100 * (1 - V/Vk)

where V is a term that quantifies the variation in bond lengths and is calculated as:

V = (1/n) * Σ( (Rmean - Ri) / Rmean )2 * 100

and Vk is a constant for five-membered rings, typically taken as 35. Rmean is the average bond length in the ring, and Ri are the individual bond lengths.

Substituent Effects on Furan Aromaticity: A Quantitative Overview

The electronic nature of a substituent and its position on the furan ring have a profound impact on the degree of aromaticity. In general, electron-withdrawing groups (EWGs) tend to increase the aromaticity of the furan ring, while electron-donating groups (EDGs) typically decrease it. This can be rationalized by the π-excessive nature of the furan ring; EWGs help to delocalize the excess electron density more evenly, thus enhancing aromatic character, whereas EDGs can lead to a localization of electron density, disrupting the aromatic system.

The following table summarizes the calculated HOMA and NICS(1) values for a series of 2- and 3-substituted furans, illustrating these trends.

| Substituent | Position | Substituent Type | HOMA | NICS(1) (ppm) |

| -H | - | - | 0.790 | -12.5 |

| -CH3 | 2 | EDG (weak) | 0.785 | -12.2 |

| -NH2 | 2 | EDG (strong) | 0.771 | -11.5 |

| -OH | 2 | EDG (strong) | 0.778 | -11.9 |

| -F | 2 | EWG (inductive) | 0.798 | -13.1 |

| -CN | 2 | EWG (strong) | 0.815 | -14.2 |

| -NO2 | 2 | EWG (strong) | 0.825 | -14.8 |

| -CHO | 2 | EWG (moderate) | 0.809 | -13.8 |

| -CH3 | 3 | EDG (weak) | 0.788 | -12.4 |

| -NH2 | 3 | EDG (strong) | 0.775 | -11.7 |

| -OH | 3 | EDG (strong) | 0.781 | -12.0 |

| -F | 3 | EWG (inductive) | 0.795 | -12.9 |

| -CN | 3 | EWG (strong) | 0.811 | -13.9 |

| -NO2 | 3 | EWG (strong) | 0.820 | -14.5 |

| -CHO | 3 | EWG (moderate) | 0.805 | -13.6 |

Note: The values presented in this table are representative and have been compiled from computational studies. The exact values may vary depending on the level of theory and basis set used in the calculations.

Visualizing the Logical Relationship

The interplay between substituent properties, their position on the furan ring, and the resulting change in aromaticity can be effectively visualized. The following diagram, generated using the DOT language, illustrates this logical workflow.

Caption: Logical flow of substituent effects on furan aromaticity.

Conclusion

The aromaticity of the furan ring is a tunable property that is highly sensitive to the electronic nature and position of substituents. Electron-withdrawing groups generally enhance the aromatic character by delocalizing the ring's π-electron density, while electron-donating groups tend to have the opposite effect. A quantitative understanding of these effects, facilitated by computational indices such as HOMA and NICS, is crucial for the design of furan-containing molecules with desired electronic and biological properties. This guide provides a foundational framework for researchers in drug development and materials science to navigate the intricate relationship between structure and aromaticity in this important class of heterocyclic compounds.

References

- 1. Aromaticity in heterocycles: new HOMA index parametrization | Semantic Scholar [semanticscholar.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HOMER: a reparameterization of the harmonic oscillator model of aromaticity (HOMA) for excited states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00842H [pubs.rsc.org]

- 6. sid.ir [sid.ir]

- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]

Unraveling the Thermal Fortitude of Furanic Biofuels: An In-depth Technical Guide to the Initial Decomposition Pathways of 2,5-Dimethylfuran and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial decomposition pathways of 2,5-dimethylfuran (DMF), a promising biofuel, and its isomers. Understanding the thermal stability and degradation mechanisms of these furanic compounds is paramount for their application in combustion engines and for assessing their atmospheric fate. This document summarizes key findings from experimental and computational studies, presenting quantitative data in structured tables and visualizing complex reaction pathways.

Introduction to Furanic Biofuels and Their Decomposition

Furanic compounds, particularly 2,5-dimethylfuran, have garnered significant attention as renewable alternatives to fossil fuels due to their high energy density and favorable combustion properties. However, their thermal decomposition under high-temperature conditions, such as those found in internal combustion engines, dictates their performance and emission profiles. The initial steps in the decomposition of these molecules are critical as they produce reactive intermediates that govern the subsequent reaction cascades. This guide focuses on the unimolecular decomposition pathways that are the first events in the thermal degradation of 2,5-dimethylfuran and its structural isomers.

Experimental and Computational Methodologies

The investigation into the decomposition of dimethylfurans employs a combination of experimental and theoretical approaches to elucidate the complex reaction networks.

Experimental Protocols

Shock Tube Pyrolysis: A common experimental technique involves studying the thermal reactions of the target compound behind reflected shock waves in a single-pulse shock tube.

-

Apparatus: A pressurized driver single-pulse shock tube is utilized.

-

Conditions: The experiments are typically conducted over a temperature range of 1070–1370 K.[1]

-

Mixture Preparation: The dimethylfuran isomer is diluted in an inert gas, such as argon, to concentrations of around 0.5%.

-

Analysis: The post-shock product mixtures are rapidly quenched and analyzed using gas chromatography (GC) with flame ionization detectors (FID) and mass spectrometry (MS) to identify and quantify the decomposition products. Carbon monoxide analysis is often performed separately using a molecular sieve column.

Flow Reactor Pyrolysis: Another method involves studying the pyrolysis in a flow reactor at various pressures.

-

Apparatus: A bench-scale flow reactor coupled with a dedicated gas chromatography system.

-

Conditions: The reactor temperature is varied over a range, for instance, from 873 K to 1098 K, at a fixed pressure.

-

Analysis: On-line analysis of the reactor effluent provides detailed quantitative data on the product distribution.

Computational Methods

Theoretical studies, primarily using ab initio calculations, provide detailed insights into the potential energy surfaces and reaction kinetics.

-

Methodology: The CBS-QB3 (Complete Basis Set-QB3) level of theory is frequently employed to study the unimolecular decomposition pathways.[2] This method allows for the exploration of various reaction channels, including bond fissions, ring openings, and hydrogen or methyl group transfers involving carbene intermediates.[2]

-

Data Derived: These computational studies yield crucial thermochemical data and high-pressure limit rate constants for the elementary reactions involved in the decomposition.[2]

Initial Decomposition Pathways of 2,5-Dimethylfuran (2,5-DMF)

The thermal decomposition of 2,5-dimethylfuran is a complex process involving several competing initial pathways. The primary routes of unimolecular decomposition are C-H bond fission, hydrogen and methyl group transfers leading to carbene intermediates, and ring-opening reactions.

The major decomposition product observed experimentally is carbon monoxide.[1] Other significant products include C4H4, C2H2, and CH4.[1]

Major Decomposition Channels

Theoretical studies have identified two dominant product channels under typical combustion conditions (1500 K and 1 bar).[2]

-

3,2-Hydrogen Transfer: This is the major product channel, accounting for approximately 70% of the decomposition at 1500 K and 1 bar.[2] It proceeds through a carbene intermediate which then rearranges to form hexa-3,4-dien-2-one. This intermediate subsequently decomposes via C-C bond fission to produce an acetyl radical (CH₃CO) and a C₄H₅ radical.[2]

-

Initial C-H Bond Fission: This pathway, leading to the formation of a 2,5-dimethylfuryl radical and a hydrogen atom, is considered the second most important channel, contributing to about 30% of the decomposition under the same conditions.[2] The resulting 2,5-dimethylfuryl radical can undergo further decomposition through channels similar to the parent molecule.[1]

An additional unimolecular process is the decomposition of 2,5-dimethylfuran directly to an acetyl radical (CH₃CO) and a C₄H₅ radical, which serves as a significant initiator of free radical reactions.[1]

Minor Decomposition Channels

Other identified unimolecular pathways include:

-

Methyl Group Migration: A methyl group can migrate from the C(2) to the C(3) position in the furan ring, followed by the elimination of carbon monoxide to produce various isomers of C₅H₈.[1]

-

Formation of Carbenes: Besides the 3,2-H shift, the formation of α- and β-carbenes via 2,3-methyl shifts and other hydrogen shifts, respectively, are also considered as initial steps.[3][4] These carbenes can then lead to ring-opening and the formation of highly unsaturated species like allenylketenes.[3][4]

Quantitative Decomposition Data for 2,5-DMF

The following table summarizes the experimentally determined and computationally calculated rate constants for the overall decomposition of 2,5-DMF and the formation of key products.

| Reaction/Product | Rate Constant (s⁻¹) | Temperature Range (K) | Experimental/Theoretical | Reference |

| Total Decomposition | k_total = 10¹⁶.²² exp(-77.5 x 10³/RT) | 1070-1370 | Experimental | [1] |

| CO Formation | k_CO = 10¹⁵.⁸¹ exp(-75.1 x 10³/RT) | 1070-1370 | Experimental | [1] |

(R is the gas constant in cal/(K mol))

Decomposition Pathways of Dimethylfuran Isomers

Detailed experimental and computational data on the initial decomposition pathways of other dimethylfuran isomers are significantly less abundant in the scientific literature compared to 2,5-DMF.

2-Methylfuran (as a reference)

Studies on 2-methylfuran provide some insight into how the position of a single methyl group affects decomposition. The pyrolysis of 2-methylfuran also leads to a large number of products through unimolecular ring cleavage and subsequent free radical reactions.

2,3-Dimethylfuran, 2,4-Dimethylfuran, and 3,4-Dimethylfuran

Currently, there is a notable lack of comprehensive experimental and theoretical studies focused specifically on the initial thermal decomposition pathways of 2,3-dimethylfuran, 2,4-dimethylfuran, and 3,4-dimethylfuran. While some research has investigated the reactions of these isomers with other species, such as atomic oxygen, dedicated studies on their unimolecular thermal degradation are scarce. This represents a significant knowledge gap in the field of furanic biofuel combustion chemistry.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key initial decomposition pathways of 2,5-dimethylfuran.

Caption: Major decomposition pathways of 2,5-dimethylfuran.

Caption: Minor unimolecular decomposition pathways of 2,5-dimethylfuran.

Conclusion

The initial decomposition of 2,5-dimethylfuran is dominated by a 3,2-hydrogen transfer leading to a carbene intermediate and subsequent C-C bond fission, as well as by direct C-H bond scission. These pathways have been characterized through a combination of shock tube experiments and ab initio calculations, providing valuable kinetic data for combustion modeling. In contrast, a significant knowledge gap exists regarding the thermal decomposition of other dimethylfuran isomers, namely 2,3-, 2,4-, and 3,4-dimethylfuran. Further experimental and theoretical investigations into these isomers are crucial for a complete understanding of the structure-reactivity relationships within this important class of biofuels and for the development of comprehensive kinetic models for furanic fuel combustion. This will ultimately aid in the optimization of engine performance and the mitigation of harmful emissions.

References

- 1. "The Investigation of the Reaction of 2,3-Dimethylfuran With O(³P) and " by Yilan Lori Chen [repository.usfca.edu]

- 2. Ab initio study of the decomposition of 2,5-dimethylfuran. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. High temperature pyrolysis of 2-methyl furan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Polymerization of 2,5-Furan Dimethylene Derivatives for Novel Polymer Synthesis

Introduction

The development of sustainable polymers from renewable resources is a paramount objective in modern materials science and chemistry. Furan-based monomers, derivable from lignocellulosic biomass, represent a key class of building blocks for creating bio-based alternatives to petroleum-derived plastics.[1][2] Specifically, monomers such as 2,5-diformylfuran (DFF), 2,5-bis(hydroxymethyl)furan (BHMF), and 2,5-furandicarboxylic acid (FDCA) serve as versatile precursors for a wide array of novel polymers, including polyesters, polyamides, and polycarbonates.[3][4] These materials are of significant interest to researchers in materials science and drug development due to their potential for enhanced thermal stability, improved gas barrier properties, and biodegradability.[5][6]

This document provides detailed protocols for the synthesis of furan-based monomers and their subsequent polymerization, with a focus on acyclic diene metathesis (ADMET) polymerization—a powerful technique for creating well-defined, high-molecular-weight polymers.[3] The quantitative data on the properties of various furan-based polymers are summarized, and workflows are visualized to guide researchers through the synthetic pathways.

Logical Workflow: From Biomass to Furan-Based Polymers

The synthesis of novel furanic polymers begins with the conversion of biomass into key platform molecules. Lignocellulosic waste streams can be processed to yield 5-hydroxymethylfurfural (HMF), which is a central intermediate. From HMF, various functional monomers can be synthesized, which are then subjected to different polymerization techniques to yield a diverse range of polymer structures and properties.

Caption: General synthesis pathway from biomass to various furan-based monomers and polymers.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from 5-(Chloromethyl)furfural (CMF)

This protocol details the one-pot conversion of CMF to BHMF via a hydrolysis and subsequent hydrogenation reaction, adapted from methodologies achieving high yields.[7][8]

Materials:

-

5-(Chloromethyl)furfural (CMF)

-

Ru/CuOx catalyst

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure autoclave reactor with magnetic stirring

Procedure:

-

Charge the autoclave reactor with CMF and the Ru/CuOx catalyst. The typical substrate-to-catalyst ratio is around 20:1 by weight.

-

Add deionized water to the reactor to create an aqueous solution.

-

Seal the reactor and purge it several times with hydrogen gas (H₂).

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).

-

Heat the reactor to 60°C while stirring vigorously.

-

Maintain the reaction for 240 minutes.[8] Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Extract the aqueous filtrate multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude BHMF product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure BHMF. A reported yield for this one-pot method is 91%.[7]

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure of BHMF.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess the purity of the final product.

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of a BHMF-Derived Monomer

This protocol describes the polymerization of a furan-based α,ω-diene carbonate monomer using a second-generation Hoveyda-Grubbs catalyst.[3]

Materials:

-

Furan-based α,ω-diene carbonate monomer (synthesized from BHMF)[3]

-

Second-generation Hoveyda–Grubbs catalyst

-

1,4-benzoquinone

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the α,ω-diene carbonate monomer.

-

Add 1,4-benzoquinone (3.0 mol eq. relative to the catalyst) to suppress double bond isomerization.[3]

-

Dissolve the monomer and benzoquinone in a minimal amount of anhydrous DCM if performing the reaction in solution, or proceed solvent-free if applicable.

-

In a separate glovebox or under a continuous flow of inert gas, weigh the Hoveyda–Grubbs catalyst (e.g., 1.0 mol%) and dissolve it in a small amount of anhydrous DCM.

-

Inject the catalyst solution into the monomer mixture with vigorous stirring.

-

If the reaction is performed solvent-free, heat the mixture to 80°C.

-

Apply a constant vacuum (e.g., 25 mbar) to the Schlenk line to remove the ethylene byproduct, which drives the polymerization equilibrium forward.[3]

-

Allow the reaction to proceed for 24 hours. The viscosity of the mixture will increase significantly.

-

To terminate the polymerization, cool the reaction to room temperature and expose it to air. Add a small amount of ethyl vinyl ether to quench the catalyst.

-

Dissolve the crude polymer in a minimal amount of DCM.

-

Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol.

-

Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure and the disappearance of monomer signals.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Experimental Workflow: ADMET Polymerization

The workflow for ADMET polymerization involves careful control of the reaction environment to achieve high molecular weight polymers. The process is driven by the removal of a volatile byproduct under vacuum.

Caption: Step-by-step experimental workflow for ADMET polymerization of a furan-based monomer.

Data Presentation: Properties of Furan-Based Polymers

The properties of polymers derived from furan-based monomers vary significantly with the type of monomer, co-monomer, and polymerization method used. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Properties of Furan-Based Polyesters and Copolyesters

| Polymer/Copolymer Name | Monomers | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |

| Poly(hexylene 2,5-furandicarboxylate) (PHF) | FDCA, 1,6-hexanediol | 28.1 | 148.2 | ~370 | [6] |

| 2,5-FDCA-based co-FPEs | 3,4-BHMF, 2,5-FDCA, Aliphatic Diols | 9 - 10 | 53 - 124 | N/A | [9] |

| 2,4-FDCA-based co-FPEs | 3,4-BHMF, 2,4-FDCA, Aliphatic Diols | -14 - 12 | 43 - 61 | N/A | [9] |

| Poly(propylene furanoate) (PPF) | FDCA, 1,3-propanediol | ~65-75 | ~170-180 | ~350 | [4][10] |

| Poly(ethylene 2,5-furanoate) (PEF) | FDCA, Ethylene Glycol | ~75-85 | ~210-220 | ~370 | [2][4] |

| PCHDMF | FDCA, 1,4-CHDM | 77 | 264.5 | >380 | [11] |

Tg: Glass Transition Temperature; Tm: Melting Temperature; Td,5%: Temperature at 5% weight loss (thermal decomposition)

Table 2: Molecular Weight and Mechanical Properties of Furan-Based Polymers

| Polymer Name | Polymerization Method | Mn (kDa) | PDI (Mw/Mn) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Furan-based Polycarbonate | ADMET | up to 19 | 1.6 - 1.9 | N/A | N/A | N/A | [3] |

| Poly(hexylene 2,5-furandicarboxylate) (PHF) | Polycondensation | 66.7 (Mw) | N/A | 493 | 35.5 | 210 | [6] |

| Polyfuroin Oligomers | NHC-Catalyzed | Low (oligomers) | N/A | N/A | N/A | N/A | [1] |

| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | Polycondensation | 3.88 | 1.39 | N/A | N/A | N/A | [2] |

Mn: Number-Average Molecular Weight; PDI: Polydispersity Index

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. iris.unive.it [iris.unive.it]

- 4. mdpi.com [mdpi.com]

- 5. Development of a series of biobased poly(ethylene 2,5-furandicarboxylate-co-(5,5′-((phenethylazanediyl)bis(methylene))bis(furan-5,2-diyl))dimethylene 2,5-furandicarboxylate) copolymers via a sustainable and mild route: promising “breathing” food packaging materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pure.rug.nl [pure.rug.nl]

- 10. Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Biobased Polymers from 2,5-Bis(hydroxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 2,5-bis(hydroxymethyl)furan (BHMF) as a monomer for the production of biobased polymers. This document is intended to serve as a practical guide for researchers in the fields of polymer chemistry, materials science, and sustainable chemistry.

Introduction

2,5-Bis(hydroxymethyl)furan (BHMF) is a versatile, biobased diol derived from the reduction of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars.[1][2][3] The rigid furan ring in the BHMF backbone imparts unique thermal and mechanical properties to the resulting polymers, making them attractive sustainable alternatives to petroleum-based plastics.[3][4] This document outlines the synthesis of BHMF from HMF and its subsequent polymerization into polyesters and polyurethanes, providing detailed experimental protocols and a summary of the material properties.

Data Presentation

The properties of polymers derived from BHMF are highly dependent on the comonomer used and the polymerization method. The following tables summarize the quantitative data for various BHMF-based polyesters and polyurethanes.

Thermal and Mechanical Properties of BHMF-Based Polyesters

| Comonomer | Polymerization Method | T_g (°C) | T_m (°C) | T_d,onset (°C) | Tensile Strength (MPa) | Reference |

| 2,5-Furandicarbonyl chloride | Solution Polymerization | - | - | ~200 | Not Reported | [3] |

| Terephthalaldehyde | Oxidative Polymerization | - | - | 247 | Not Reported | [3] |

| 2,5-Diformylfuran | Oxidative Polymerization | - | - | <200 | Not Reported | [3] |

| Adipic acid / Pimelic acid | Mg-based catalyst | - | - | - | Not Reported | [3] |

| Succinic acid | CuSiO₂ catalyst | - | - | - | Not Reported | [3] |

| Various diacid ethyl esters | Enzymatic (iCALB) | Varies | Varies | - | Not Reported | [3] |

| Succinic acid and 1,4-butanediol (cross-linked) | - | Varies | - | - | up to 50 | [3] |